molecular formula C42H32N4O4 B11988612 2,7-Bis(3-methylphenyl)-4,9-DI(3-toluidino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone CAS No. 324045-26-3

2,7-Bis(3-methylphenyl)-4,9-DI(3-toluidino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

Cat. No.: B11988612
CAS No.: 324045-26-3
M. Wt: 656.7 g/mol
InChI Key: RPSODOHOURUXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis(3-methylphenyl)-4,9-DI(3-toluidino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of naphthalenediimides, which are known for their high electron mobility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(3-methylphenyl)-4,9-DI(3-toluidino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone typically involves a multi-step process. One common method includes the reaction of 4,9-dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone with appropriate amines under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(3-methylphenyl)-4,9-DI(3-toluidino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,7-Bis(3-methylphenyl)-4,9-DI(3-toluidino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Bis(3-methylphenyl)-4,9-DI(3-toluidino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone exerts its effects involves its interaction with specific molecular targets. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes. Additionally, its electron-rich nature enables it to participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,7-Bis(3-methylphenyl)-4,9-DI(3-toluidino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone apart is its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high electron mobility and stability, such as organic electronics and fluorescent probes.

Properties

CAS No.

324045-26-3

Molecular Formula

C42H32N4O4

Molecular Weight

656.7 g/mol

IUPAC Name

2,9-bis(3-methylanilino)-6,13-bis(3-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C42H32N4O4/c1-23-9-5-13-27(17-23)43-33-21-31-36-35-32(40(48)45(41(49)37(33)35)29-15-7-11-25(3)19-29)22-34(44-28-14-6-10-24(2)18-28)38(36)42(50)46(39(31)47)30-16-8-12-26(4)20-30/h5-22,43-44H,1-4H3

InChI Key

RPSODOHOURUXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C4=C5C(=C2)C(=O)N(C(=O)C5=C(C=C4C(=O)N(C3=O)C6=CC=CC(=C6)C)NC7=CC=CC(=C7)C)C8=CC=CC(=C8)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.